(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one” appears to be an organic compound based on its structure. It contains a benzimidazole group, a piperidine group, and a phenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a benzimidazole with a piperidine derivative, followed by a reaction with a phenyl-containing compound. The exact synthesis pathway would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would likely show the benzimidazole and piperidine groups attached to a central carbon atom, with the phenyl group attached to the other end of the molecule. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. For example, it might undergo reactions typical of benzimidazoles, piperidines, or phenyl compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally.科学的研究の応用
Antibacterial Properties
- A study reported the synthesis of 2-piperidin-4-yl-benzimidazoles, demonstrating effective antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents (Yun He et al., 2003).
Corrosion Inhibition
- Benzimidazole derivatives, including variants of (E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one, have been studied for their role as corrosion inhibitors for steel, demonstrating significant inhibition efficiency (M. Yadav et al., 2016).
Neuropeptide Y Y1 Receptor Antagonism
- Novel benzimidazoles have been synthesized and evaluated for their potential as selective neuropeptide Y Y1 receptor antagonists, aiming at antiobesity drug development (H. Zarrinmayeh et al., 1998).
Antinociceptive Activities
- Research on benzimidazole-piperidine derivatives revealed their potential as antinociceptive agents, indicating their effectiveness in pain management (Ümide Demir Özkay et al., 2017).
Inhibiting Parasitic Proliferation
- Piperidinyl-benzimidazolone analogs have shown effectiveness in blocking the proliferation of parasites like Toxoplasma gondii and Plasmodium falciparum, offering insights for treating infections (N. Saïdani et al., 2014).
Microwave-Assisted Synthesis for Antibacterial Activity
- Microwave-assisted synthesis of piperidine-containing compounds has shown promising results in antibacterial activity, highlighting the potential for rapid synthesis of effective agents (Ram C.Merugu et al., 2010).
Neuroleptic Activity
- Certain benzimidazole derivatives have demonstrated potent neuroleptic activity, comparable to established drugs like haloperidol, suggesting their potential in treating psychiatric disorders (M. Sato et al., 1978).
Antileishmanial Activity
- Studies on 1,4-diarylpiperazines, including benzimidazole compounds, have identified significant antileishmanial activity, offering a new class of potential treatments for this parasitic disease (A. Mayence et al., 2004).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. Standard safety precautions should be taken when handling this compound, and any specific hazards should be identified through safety testing.
将来の方向性
Future research on this compound could involve further studies to determine its properties, potential uses, and safety profile. This could include experimental studies as well as computational modeling.
特性
IUPAC Name |
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-20(11-10-16-6-2-1-3-7-16)24-14-12-17(13-15-24)21-22-18-8-4-5-9-19(18)23-21/h1-11,17H,12-15H2,(H,22,23)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPODNMZZVANFN-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。